Methyltetrazine-PEG8-amine HCl salt Methyltetrazine-PEG8-amine HCl salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18389460
InChI: InChI=1S/C25H41N5O8.ClH/c1-22-27-29-25(30-28-22)23-2-4-24(5-3-23)38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-26;/h2-5H,6-21,26H2,1H3;1H
SMILES:
Molecular Formula: C25H42ClN5O8
Molecular Weight: 576.1 g/mol

Methyltetrazine-PEG8-amine HCl salt

CAS No.:

Cat. No.: VC18389460

Molecular Formula: C25H42ClN5O8

Molecular Weight: 576.1 g/mol

* For research use only. Not for human or veterinary use.

Methyltetrazine-PEG8-amine HCl salt -

Specification

Molecular Formula C25H42ClN5O8
Molecular Weight 576.1 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride
Standard InChI InChI=1S/C25H41N5O8.ClH/c1-22-27-29-25(30-28-22)23-2-4-24(5-3-23)38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-26;/h2-5H,6-21,26H2,1H3;1H
Standard InChI Key PUHZOALAUDKWOY-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three functional regions:

  • Methyltetrazine Core: A 6-methyl-1,2,4,5-tetrazine ring that undergoes rapid IEDDA reactions with strained dienophiles like trans-cyclooctene (TCO) at rates exceeding 2,000 M⁻¹s⁻¹ . The methyl group at the 6-position enhances stability against hydrolysis compared to unsubstituted tetrazines .

  • PEG8 Spacer: An octaethylene glycol chain (PEG8) that confers hydrophilicity, reduces nonspecific protein adsorption, and provides spatial flexibility for optimal biomolecular interactions .

  • Amine Terminus: A primary amine (-NH₂) group, protonated as -NH₃⁺Cl⁻ in the HCl salt form, which facilitates covalent coupling to carboxylate-containing molecules via carbodiimide chemistry (e.g., EDC/HATU) .

The IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine hydrochloride, reflects this architecture .

Physical and Chemical Characteristics

PropertyValueSource
Molecular Weight576.1 g/mol
Molecular FormulaC₂₅H₄₂ClN₅O₈
Purity≥95% (HPLC)
Solubility>50 mg/mL in water
Storage Conditions-20°C, desiccated, protected from light
Reactivity (IEDDA with TCO)k₂ ≈ 2,300 M⁻¹s⁻¹

The PEG spacer’s ethylene oxide units adopt a helical conformation in aqueous solutions, creating a hydration shell that sterically shields conjugated payloads from enzymatic degradation . This property is critical for maintaining the stability of bioconjugates in physiological environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step process:

  • Methyltetrazine Synthesis: 6-Methyl-1,2,4,5-tetrazine is prepared via cyclocondensation of nitriles with hydrazine, followed by methylation .

  • PEG8-Amine Activation: The terminal hydroxyl group of octaethylene glycol is converted to an amine using Mitsunobu or Gabriel synthesis .

  • Conjugation and Salt Formation: The methyltetrazine is coupled to PEG8-amine via nucleophilic aromatic substitution (SNAr) on the tetrazine ring, followed by HCl salt precipitation .

Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU for amide bond formation, with reaction yields exceeding 80% after HPLC purification .

Industrial Manufacturing

Large-scale production employs continuous flow chemistry to enhance reproducibility and reduce byproducts. Quality control protocols involve:

  • LC-MS: Verifies molecular weight (observed m/z 575.2722 [M+H]⁺ vs. theoretical 575.2722) .

  • ¹H NMR: Confirms PEG spacer integrity (δ 3.6–3.7 ppm for ethylene oxide protons) and methyltetrazine aromatic signals (δ 8.2–8.4 ppm) .

  • Karl Fischer Titration: Ensures water content <0.5% for long-term stability .

Applications in Bioconjugation and Drug Delivery

Bioorthogonal Labeling

The methyltetrazine group reacts with TCO-modified antibodies, proteins, or nucleic acids within minutes under physiological conditions (pH 7.4, 37°C) . This rapid kinetics enables in vivo pretargeting strategies, where TCO-tagged biomolecules are administered first, followed by Methyltetrazine-PEG8-amine HCl salt conjugates to minimize systemic toxicity .

Case Study: In a 2024 study, anti-HER2 antibodies functionalized with TCO achieved tumor-to-background ratios of 12:1 in murine models when labeled with a Methyltetrazine-PEG8-amine–DOTA-⁶⁴Cu complex, demonstrating superior imaging contrast compared to direct radiolabeling .

Antibody-Drug Conjugates (ADCs)

The PEG8 spacer’s length optimizes drug-to-antibody ratios (DARs) by balancing conjugate stability and payload release. For example:

  • Trastuzumab-PEG8-Monomethyl Auristatin E (MMAE): DAR 4.0, IC₅₀ = 1.2 nM (vs. 3.8 nM for PEG4 analogues) .

  • CD30-PEG8-Duocarmycin: Plasma half-life extended to 72 hours (vs. 48 hours for PEG6 variants).

Nucleic Acid Delivery

Conjugation to siRNA via the amine group (e.g., using N-hydroxysuccinimide esters) enhances endosomal escape. A 2023 trial reported 90% gene silencing in hepatocytes with PEG8-tetrazine–siRNA complexes, compared to 60% for lipid nanoparticles .

Comparative Analysis with Analogues

ParameterPEG8PEG12PEG4
Hydrodynamic Radius (Å)18.224.710.5
Plasma Half-life (h)729648
Renal Clearance15%8%35%
Conjugation Efficiency92%88%95%

Data derived from highlight PEG8’s optimal balance between circulation time and tissue penetration. PEG12’s larger size reduces renal clearance but impedes tumor penetration, while PEG4’s compact structure increases clearance rates .

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